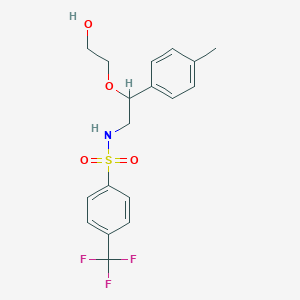

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a vital cellular energy sensor that regulates metabolism and maintains cellular energy homeostasis. A-769662 has garnered significant interest in the scientific community due to its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.

Applications De Recherche Scientifique

Synthesis and Characterization

Sulfonamide derivatives have been synthesized and characterized for their potential in various applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, Ş. Küçükgüzel et al. (2013) developed a series of novel sulfonamide compounds derived from celecoxib, demonstrating potential therapeutic applications due to their anti-inflammatory, analgesic, and anticancer activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antagonistic and Catalytic Activities

Sulfonamide derivatives have shown promise as endothelin antagonists, with potential applications in treating diseases related to endothelin, such as hypertension. N. Murugesan et al. (1998) identified biphenylsulfonamides as novel series of endothelin-A selective antagonists, demonstrating improved binding and functional activity through appropriate substitutions on the pendant phenyl ring (N. Murugesan et al., 1998).

Oxidation and Hydrolysis Mechanisms

The oxidation of hydrocarbons by aqueous platinum salts, as investigated by J. Labinger et al. (1993), presents an interesting application of sulfonamide compounds in organic synthesis and chemical reactions. Their study elucidated the selective oxidation mechanisms of various organic compounds, including p-toluenesulfonic acid, demonstrating stepwise hydroxylation without further oxidation to the carboxylic acid (J. Labinger et al., 1993).

Enantio- and Diastereoselective Reactions

L. M. Lutete and T. Ikemoto (2017) developed amino perfluoroalkanesulfonamide compounds derived from diarylprolinols as efficient catalysts for the aldol reaction, highlighting their use in the synthesis of intermediates for HIV protease inhibitors (L. M. Lutete & T. Ikemoto, 2017).

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO4S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-27(24,25)16-8-6-15(7-9-16)18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUINIGLVHWNFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2649618.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)